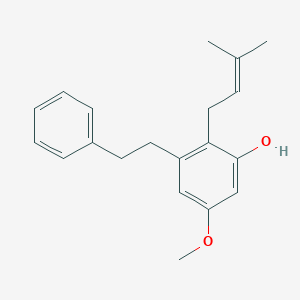
3,4-Dimethyl-6-nitro-1-N-3-pentylbenzene-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethyl-6-nitro-1-N-3-pentylbenzene-1,2-diamine is an organic compound that belongs to the class of aromatic amines. This compound features a benzene ring substituted with two methyl groups, a nitro group, and a pentyl chain attached to one of the nitrogen atoms of the diamine group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-6-nitro-1-N-3-pentylbenzene-1,2-diamine typically involves multi-step organic reactions. One common synthetic route includes:
Alkylation: The attachment of the pentyl chain via a Friedel-Crafts alkylation reaction, using an alkyl halide and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality production.
化学反応の分析
Types of Reactions
3,4-Dimethyl-6-nitro-1-N-3-pentylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring and the amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or alcohols for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
3,4-Dimethyl-6-nitro-1-N-3-pentylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3,4-Dimethyl-6-nitro-1-N-3-pentylbenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pentyl chain and amine groups can also influence the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
3,4-Dimethyl-1,2-diaminobenzene: Lacks the nitro and pentyl groups, resulting in different chemical properties and reactivity.
6-Nitro-1-N-3-pentylbenzene-1,2-diamine: Lacks the methyl groups, affecting its steric and electronic properties.
3,4-Dimethyl-6-nitroaniline: Lacks the pentyl chain, influencing its solubility and biological activity.
Uniqueness
3,4-Dimethyl-6-nitro-1-N-3-pentylbenzene-1,2-diamine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the benzene ring, along with the pentyl chain, makes it a versatile compound for various applications.
特性
CAS番号 |
121245-72-5 |
|---|---|
分子式 |
C13H21N3O2 |
分子量 |
251.32 g/mol |
IUPAC名 |
3,4-dimethyl-6-nitro-1-N-pentan-3-ylbenzene-1,2-diamine |
InChI |
InChI=1S/C13H21N3O2/c1-5-10(6-2)15-13-11(16(17)18)7-8(3)9(4)12(13)14/h7,10,15H,5-6,14H2,1-4H3 |
InChIキー |
BLGICRZUIUBTEI-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)NC1=C(C=C(C(=C1N)C)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


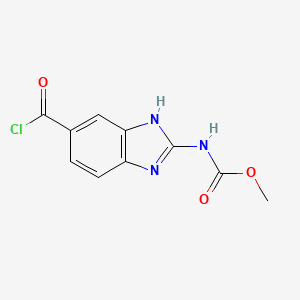
![6-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B14281817.png)
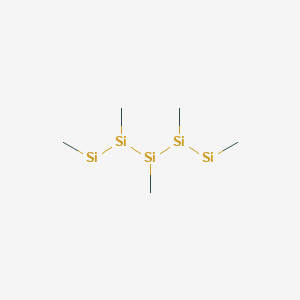
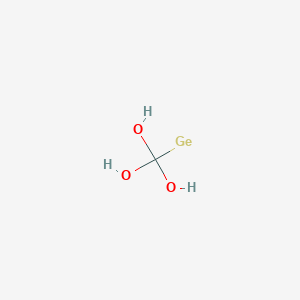

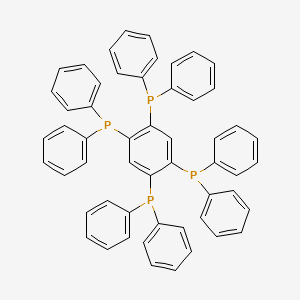
![3,6-Dimethylidene-7-oxabicyclo[2.2.1]heptane-2,5-dione](/img/structure/B14281847.png)
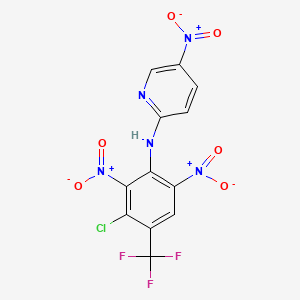

![Bis[(4-tert-butylphenyl)methyl] ethanedioate](/img/structure/B14281854.png)
![1H-Furo[3,4-b]indole-1,3(4H)-dione, 4-(phenylmethyl)-](/img/structure/B14281861.png)
![1,6-Dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B14281869.png)
![5-(Dimethylamino)-2-[(E)-(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14281873.png)
